molecular formula C8H4N2O2 B15206434 2-Hydroxybenzo[d]oxazole-4-carbonitrile

2-Hydroxybenzo[d]oxazole-4-carbonitrile

Cat. No.: B15206434
M. Wt: 160.13 g/mol
InChI Key: RWXUFDFYWZLASU-UHFFFAOYSA-N
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Description

2-Hydroxybenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the benzoxazole ring imparts unique chemical properties, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybenzo[d]oxazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with a suitable nitrile compound under acidic or basic conditions. The reaction typically requires a catalyst, such as a metal catalyst or an ionic liquid catalyst, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-throughput methods, such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction speed, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzoxazole derivatives .

Scientific Research Applications

2-Hydroxybenzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxybenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Uniqueness

2-Hydroxybenzo[d]oxazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2-oxo-3H-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,(H,10,11)

InChI Key

RWXUFDFYWZLASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)C#N

Origin of Product

United States

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